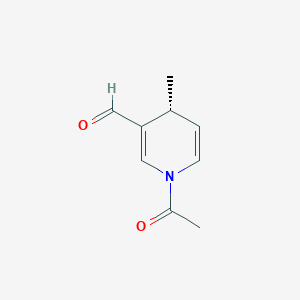
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 4R-AMPC and has a molecular formula of C10H11NO2.
Scientific Research Applications
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde has been extensively studied for its potential applications in various fields. It has been found to exhibit antifungal, antibacterial, and antitumor activities. Additionally, it has been shown to have potential as a chiral building block in the synthesis of pharmaceuticals and as a ligand in asymmetric catalysis.
Mechanism Of Action
The mechanism of action of (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is not fully understood. However, it has been suggested that its antifungal and antibacterial activities may be due to its ability to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several fungal and bacterial species, including Candida albicans, Staphylococcus aureus, and Escherichia coli. It has also been shown to induce apoptosis in several cancer cell lines, including human breast cancer cells and human glioblastoma cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde is its potential as a chiral building block in the synthesis of pharmaceuticals. Additionally, its antifungal, antibacterial, and antitumor activities make it a promising candidate for the development of new drugs. However, one of the limitations of using (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde in lab experiments is its relatively high cost.
Future Directions
There are several future directions for research on (4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde. One direction is to further investigate its antifungal, antibacterial, and antitumor activities and to develop new drugs based on these activities. Another direction is to explore its potential as a chiral building block in the synthesis of pharmaceuticals and to develop new methods for its synthesis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde can be synthesized using a variety of methods. One of the most commonly used methods is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a tetrahydro-β-carboline intermediate, which is then oxidized to form the desired compound. Other methods include the use of chiral auxiliary agents and enzymatic resolution.
properties
CAS RN |
154819-41-7 |
|---|---|
Product Name |
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde |
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(4R)-1-acetyl-4-methyl-4H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7-3-4-10(8(2)12)5-9(7)6-11/h3-7H,1-2H3/t7-/m1/s1 |
InChI Key |
OUSTXDJSBKRROK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1C=CN(C=C1C=O)C(=O)C |
SMILES |
CC1C=CN(C=C1C=O)C(=O)C |
Canonical SMILES |
CC1C=CN(C=C1C=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



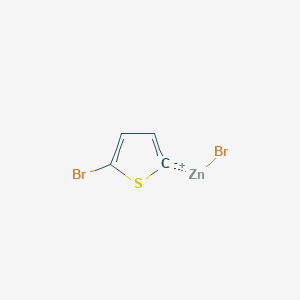
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
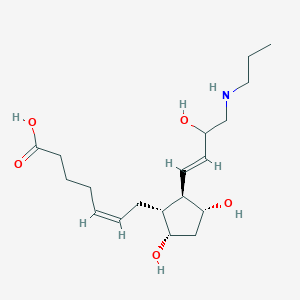
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
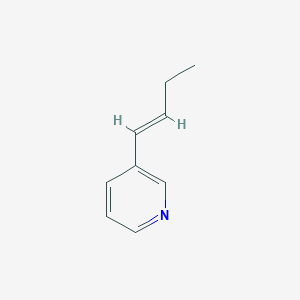

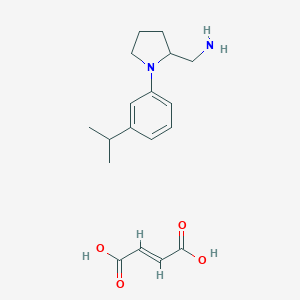
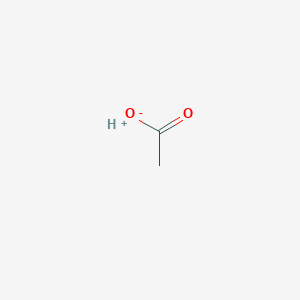
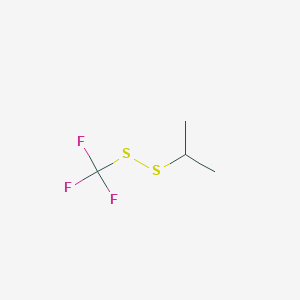
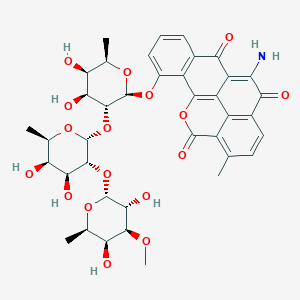
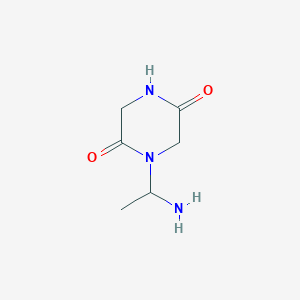
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
